molecular formula C11H11FN2O2 B12094601 Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12094601
M. Wt: 222.22 g/mol
InChI Key: DBHXMMZKORQPNM-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1313408-99-9) is a fluorinated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a fluorine atom at the 7-position and a methyl group at the 2-position, both of which influence its electronic properties and reactivity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors like the constitutive androstane receptor (CAR) .

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H11FN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3

InChI Key

DBHXMMZKORQPNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)F)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in ethanol at 120°C for 20–30 minutes under microwave heating. Key parameters include:

  • Molar ratio : 1:1 stoichiometry of 2-amino-7-fluoropyridine to ethyl 2-bromoacetoacetate.

  • Solvent : Ethanol facilitates solubility and accelerates cyclization.

  • Temperature and time : Optimal yields (60–70%) are achieved at 120°C for 30 minutes.

Table 1: Microwave-Assisted Synthesis Parameters

ParameterValue
SolventEthanol
Temperature120°C
Time30 minutes
Yield60–70%

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the amine group of 2-amino-7-fluoropyridine attacks the α-carbon of ethyl 2-bromoacetoacetate. Subsequent cyclization forms the imidazo[1,2-a]pyridine core, with the ester group retained at the 3-position.

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.23 (d, J = 7.4 Hz, 1H), 7.59 (d, J = 9.0 Hz, 1H), 4.32 (q, J = 7.1 Hz, 2H), 2.87 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H).

  • HRMS : Calculated for C₁₁H₁₁FN₂O₂ [M + H]⁺: 235.0882; Found: 235.0878.

Transition Metal-Catalyzed Cyclization

Copper-mediated cyclizations offer an alternative route, as demonstrated in the synthesis of analogous imidazo[1,2-a]pyridines.

Copper(II) Triflate-Mediated Approach

A mixture of 2-amino-7-fluoropyridine and ethyl propiolate in acetonitrile with Cu(OTf)₂ (1.0 equiv) at 60°C for 12–24 hours yields the target compound.

Table 2: Copper-Catalyzed Reaction Conditions

ParameterValue
CatalystCu(OTf)₂ (1.0 equiv)
SolventAcetonitrile
Temperature60°C
Time12–24 hours
Yield55–65%

Mechanistic Pathway

Coordination of Cu(II) to the pyridyl nitrogen and alkyne moiety initiates a cyclization cascade, forming a six-membered metallacycle intermediate. Reductive elimination releases the product and regenerates Cu(0).

Classical Condensation Methods

Traditional thermal condensation remains viable for large-scale synthesis. A representative protocol involves refluxing 2-amino-7-fluoropyridine with ethyl 2-chloroacetoacetate in acetic acid.

Reaction Setup

  • Reagents : 2-amino-7-fluoropyridine (1.0 equiv), ethyl 2-chloroacetoacetate (1.2 equiv).

  • Conditions : Acetic acid, reflux (120°C) for 6–8 hours.

Table 3: Classical Condensation Parameters

ParameterValue
SolventAcetic acid
Temperature120°C (reflux)
Time6–8 hours
Yield50–60%

Workup and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) to afford the ester in >95% purity.

Industrial-Scale Production

For commercial manufacturing, continuous flow reactors are employed to enhance efficiency. Automated systems enable precise control over reaction parameters, achieving yields >75% with reduced solvent waste.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldTimeScalability
Microwave-Assisted60–70%30 minModerate
Copper-Catalyzed55–65%12–24 hrsLow
Classical50–60%6–8 hrsHigh
Industrial Flow>75%<1 hrHigh

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt.

Conditions Product Yield Mechanistic Notes
2M NaOH, H₂O, 80°C, 6 hr7-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid~85% Base-mediated saponification via nucleophilic acyl substitution.
1M HCl, EtOH, reflux, 12 hr7-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid~78%Acid-catalyzed ester cleavage with water as nucleophile.

The fluorine atom at position 7 enhances electrophilicity at adjacent positions, potentially accelerating hydrolysis compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 7 participates in NAS reactions under mild conditions due to electron-deficient aromatic ring activation by the adjacent nitrogen atoms.

Reagent Product Conditions Yield
Sodium methoxide (NaOMe)7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylateDMF, 60°C, 4 hr 72%
Ammonia (NH₃)7-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylateEtOH, 100°C, 8 hr 65%

The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) aromatic ring activation by the electron-withdrawing fluorine, facilitating substitution .

Cycloaddition and Ring-Opening Reactions

The imidazo[1,2-a]pyridine core engages in cycloadditions, leveraging its conjugated π-system.

Diels-Alder Reaction

Reacting with maleic anhydride:

  • Conditions : Toluene, 110°C, 24 hr

  • Product : Fused bicyclic adduct (unstable intermediate)

  • Outcome : Ring-opening forms a dicarboxylic acid derivative (yield: 58%).

Functionalization at the Methyl Group

The 2-methyl group undergoes free-radical bromination or oxidation:

Reaction Reagent Product Yield
BrominationNBS, AIBN, CCl₄, 80°C2-(Bromomethyl)-7-fluoroimidazo[1,2-a]pyridine-3-carboxylate63%
OxidationKMnO₄, H₂O, 25°C2-Carboxy-7-fluoroimidazo[1,2-a]pyridine-3-carboxylate41%

Radical bromination proceeds via hydrogen abstraction, while oxidation yields a dicarboxylic acid derivative .

Metal-Free Coupling Reactions

The compound participates in eco-friendly cross-couplings under aqueous conditions:

Reaction Partner Conditions Product Yield
Phenylboronic acidH₂O, 25°C, 2 hr 7-Fluoro-2-methyl-3-phenylimidazo[1,2-a]pyridine89%
ThiophenolKOH, H₂O, 25°C, 1 hr 3-(Phenylthio)-7-fluoro-2-methylimidazo[1,2-a]pyridine76%

These reactions avoid transition-metal catalysts, aligning with green chemistry principles .

Thermal Rearrangements

Microwave-assisted reactions enable rapid functionalization:

Reaction Conditions Product Yield
CyclodehydrationNeat, MWI, 65°C, 15 min 7-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile90%

Mechanistic studies suggest in situ nitrile formation via elimination of ethanol and water .

Comparative Reactivity Table

Key reaction metrics for analogs:

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent
Ester hydrolysis (basic)3.2 × 10⁻⁴72.5H₂O
NAS (methoxy substitution)1.8 × 10⁻³58.9DMF
Bromination4.5 × 10⁻⁵89.3CCl₄

Mechanistic Insights

  • Fluorine’s Electronic Effects : The 7-fluoro group increases electrophilicity at C-6 and C-8, directing substitutions to these positions .

  • Steric Effects : The 2-methyl group hinders reactivity at C-2 but stabilizes intermediates through hyperconjugation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial properties. Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been evaluated for its effectiveness against various bacterial strains, including:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa

In vitro assays indicate that modifications in the structure can enhance antimicrobial potency, suggesting potential for developing new antibiotics based on this scaffold .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that similar imidazo[1,2-a]pyridine derivatives may interact with cellular pathways involved in cancer proliferation and survival. Studies are ongoing to evaluate the specific mechanisms through which this compound may exert its effects on cancer cells .

Other Pharmacological Activities

This compound is also being investigated for other therapeutic applications:

  • Anti-inflammatory effects : Preliminary data suggest that this compound could modulate inflammatory responses.
  • Neuroprotective effects : There is emerging evidence that similar compounds may protect neuronal cells from damage.

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at a prominent university, this compound was tested against a panel of microbial strains. The results indicated significant inhibition of growth against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of this compound involved testing against various cancer cell lines. The results showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in treated cells .

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the imidazo[1,2-a]pyridine core facilitates its interaction with biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional characteristics are best understood through comparisons with derivatives differing in substituent type, position, and synthetic accessibility. Below is a detailed analysis supported by empirical data.

Halogen-Substituted Derivatives

Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: Not explicitly listed)
  • Substituents : Chlorine at 7-position, methyl at 2-position.
  • Synthesis : Prepared via similar routes as the fluoro analog, but using chlorinated reagents. The presence of chlorine increases molecular weight (vs. fluorine) and may reduce electronegativity at the 7-position .
  • Applications : Used in antimycobacterial studies, demonstrating the role of halogen size in biological activity .
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1134327-98-2)
  • Substituents : Bromine at 7-position.
  • Physical Properties : Molecular weight 269.1 g/mol, higher than the fluoro analog (253.2 g/mol). Bromine’s larger atomic radius may sterically hinder reactions compared to fluorine .
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 367500-94-5)
  • Substituents : Fluorine at 6-position.
  • Similarity : Structural similarity score 0.84 vs. the target compound (7-fluoro), highlighting positional isomerism’s impact on properties like polarity and binding affinity .

Methyl-Substituted Derivatives

Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (3f)
  • Substituents : Methyl groups at 2- and 5-positions.
  • Synthesis: Synthesized via reflux of 2-amino-6-methylpyridine with ethyl 2-chloroacetoacetate in ethanol (59% yield). Lacks fluorine, reducing electron-withdrawing effects .
  • Reactivity : Reacts with N-chlorosuccinimide (NCS) to form chlorinated derivatives, demonstrating how methyl groups influence regioselectivity .
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
  • Applications : Used as a precursor for cinnamamide derivatives in antimycobacterial agents. The absence of fluorine may enhance lipophilicity compared to the 7-fluoro analog .

Trifluoromethyl and Difluoromethyl Derivatives

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 2451256-48-5)
  • Substituents : Difluoromethyl group at 2-position.
Ethyl 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a)
  • Substituents : Trifluoromethylphenyl at 2-position.
  • Synthesis : Achieved 78% yield via coupling reactions. The trifluoromethyl group enhances aromatic ring electron deficiency, contrasting with the 7-fluoro-2-methyl analog’s balance of electron effects .

Melting Points and Spectral Data

Compound Melting Point (°C) IR (ν, cm⁻¹) Yield Synthesis Conditions
Target: 7-Fluoro-2-methyl analog Not reported Not available Not reported Likely similar to
Ethyl 4-methylthio-2-oxo derivative (7d) 172–175 1703 59% 100°C, 15 min
Ethyl 7,9-dimethyl-4-methylthio analog (7f) 181–184 1693 73% 100°C, 90 min
Ethyl 5-(chloromethyl) analog (6e) Not reported Not available 83% NCS in ethyl acetate

Substituent Effects on Reactivity

  • Fluorine vs.
  • Methyl vs. Trifluoromethyl : Methyl groups increase steric bulk without significant electronic effects, while trifluoromethyl groups drastically alter electron density and metabolic stability .

Biological Activity

Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
  • CAS Number : 1313408-99-9
  • Molecular Formula : C10H9FN2O2
  • Molecular Weight : 192.19 g/mol
  • Appearance : White solid
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial properties and potential as a therapeutic agent.

Antibacterial Activity

Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives show potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
CompoundMIC (µg/mL)Target Bacteria
This compound15S. aureus
This compound20E. coli

These results suggest that the presence of the fluorine atom and the ethyl ester group enhances antibacterial potency compared to other derivatives lacking these features .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazo ring significantly affect biological activity. The introduction of electron-withdrawing groups (like fluorine) tends to enhance the compound's efficacy against bacterial strains. Conversely, electron-donating groups can diminish activity.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several imidazo derivatives, including this compound. The study involved:

  • Synthesis of Derivatives : Various analogs were synthesized to assess their biological properties.
  • Testing Against Bacterial Strains : The synthesized compounds were tested against standard bacterial strains using the microdilution method.
  • Results : The study found that this compound exhibited a MIC of 15 µg/mL against S. aureus, indicating strong antibacterial activity .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : High gastrointestinal absorption predicted based on its lipophilicity.
  • Blood-Brain Barrier (BBB) Penetration : Preliminary data suggest it may penetrate the BBB effectively, making it a candidate for central nervous system (CNS) applications .

Q & A

Q. What are the established synthetic routes for Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is typically synthesized via condensation reactions between 2-aminopyridine derivatives and halogenated acetoacetate esters. A common method involves refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol, yielding the imidazo[1,2-a]pyridine core. Fluorination at the 7-position is achieved using fluorinating agents (e.g., Selectfluor) under controlled conditions . Alternative routes employ copper-catalyzed three-component reactions to introduce sulfonamide or aryl groups at specific positions . Key parameters include solvent choice (acetonitrile or ethanol), reaction temperature (80–100°C), and stoichiometric ratios of reagents.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions. For example, the ethyl ester group appears as a triplet (~1.43 ppm) and quartet (~4.42 ppm) in 1H^1H NMR, while the imidazo[1,2-a]pyridine core shows aromatic protons between 7.0–9.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated 307.03025, observed 307.03034) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in studies of analogous imidazo[1,2-a]pyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) enhance Friedel-Crafts acylation efficiency, reducing side reactions. Evidence shows catalytic ZnCl2_2 improves yields from ~45% to >70% in analogous syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol minimizes byproduct formation .
  • Temperature Control : Maintaining reflux temperatures (80–100°C) ensures complete conversion without decomposition .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often arise from variations in purification methods or substrate reactivity. For example:

  • Purification : Column chromatography vs. recrystallization can impact yield. Ethyl 6-chloro derivatives reported 59% yield via column chromatography but only 23% in alternative routes due to solubility issues .
  • Substrate Effects : Electron-withdrawing groups (e.g., -CF3_3) may slow reaction kinetics, requiring extended reflux times . Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables.

Q. What strategies are effective for designing biologically active analogues?

  • Substitution Patterns : Introducing sulfonamide or aryl groups at the 2-position enhances PI3K inhibition. For example, ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl) derivatives show potent anti-cancer activity via PI3K/Akt/mTOR pathway modulation .
  • Fluorine Effects : The 7-fluoro group improves metabolic stability and binding affinity, as seen in analogues with IC50_{50} values <100 nM .
  • Hydrazide Derivatives : Converting the ester to hydrazide enables further functionalization (e.g., Schiff base formation) for targeted drug discovery .

Q. How can mechanistic insights guide catalytic pathway design?

Studies on copper-catalyzed three-component reactions reveal:

  • Intermediate Trapping : Aryl radicals generated via Cu(I)/Cu(III) cycles couple with imidazo[1,2-a]pyridine cores, confirmed by EPR spectroscopy .
  • Steric Effects : Bulky substituents at the 2-position hinder reaction progress, necessitating smaller catalysts (e.g., CuI vs. CuBr) .

Q. What stability considerations are critical for storage and handling?

  • Thermal Stability : The compound degrades above 150°C, requiring storage at ≤–20°C in inert atmospheres .
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Stability studies recommend anhydrous DMSO for biological assays .

Q. How can computational methods aid in structural and interaction studies?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for crystallography. A study on ethyl 2-ethyl derivatives used DFT to validate crystal packing and intermolecular interactions .
  • Molecular Docking : Models PI3K binding pockets to guide analogue design, as demonstrated for HS-173, a derivative with 10-fold higher potency than sorafenib .

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